2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
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Overview
Description
2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a piperazine ring, a sulfonyl group, and an anthracene-9,10-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted piperazine compounds
Scientific Research Applications
2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity. The anthracene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and has been studied for its potential as an acetylcholinesterase inhibitor.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-phenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione): Similar in structure but with different substituents on the piperazine ring.
Uniqueness
2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the presence of the p-Tolyloxy group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-19-6-8-20(9-7-19)34-17-16-28-12-14-29(15-13-28)35(32,33)21-10-11-24-25(18-21)27(31)23-5-3-2-4-22(23)26(24)30/h2-11,18H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOFFNRBXBTBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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